N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H17ClFN3O2S3 and its molecular weight is 494.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
Research has been dedicated to the synthesis of thieno[3,2-d]pyrimidine derivatives, exploring various functional groups to evaluate their antitumor activities. These compounds have demonstrated significant potential against various human cancer cell lines, comparable to established chemotherapy drugs like doxorubicin, showcasing their relevance in developing new anticancer therapies (Hafez & El-Gazzar, 2017). Furthermore, the crystal structures of related compounds have been analyzed to understand their molecular conformations, which is crucial for drug design by providing insights into the interactions between drug molecules and their biological targets (Subasri et al., 2016).
Anticancer Applications
The anticancer potential of thieno[3,2-d]pyrimidine derivatives, including those structurally related to the compound , has been a significant focus. These compounds exhibit potent anticancer activity against several human cancer cell lines, offering a promising avenue for developing new therapeutic agents (Gangjee et al., 2008).
Antimicrobial and Antiviral Activities
In addition to anticancer research, studies have investigated the antimicrobial properties of related compounds, highlighting their potential in addressing drug-resistant bacterial infections. These findings underscore the versatility of thieno[3,2-d]pyrimidine derivatives in combating a range of pathogens, thereby contributing to the development of new antimicrobial agents (Badiger et al., 2013). Additionally, their antiviral activities, particularly against SARS-CoV-2, have been explored through molecular docking studies, suggesting their potential role in developing treatments for COVID-19 and other viral diseases (Mary et al., 2020).
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S3/c22-15-10-13(3-4-16(15)23)11-24-18(27)12-31-21-25-17-6-9-30-19(17)20(28)26(21)7-5-14-2-1-8-29-14/h1-4,6,8-10H,5,7,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYLZOOMVSKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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